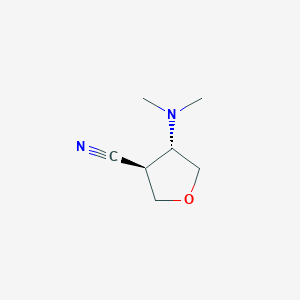
N-(2-Amino-1-cyclohexylethyl)-2-(1-methylindol-2-yl)acetamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Amino-1-cyclohexylethyl)-2-(1-methylindol-2-yl)acetamide;hydrochloride is a useful research compound. Its molecular formula is C19H28ClN3O and its molecular weight is 349.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide Derivatives
Compounds such as acetamide derivatives are studied for their biological effects, which can range from toxicological impacts to potential therapeutic uses. For instance, research on various acetamide and formamide derivatives has contributed significantly to understanding their commercial importance and biological consequences of exposure. Such studies are crucial for assessing the safety and efficacy of new pharmaceuticals, including their environmental toxicology (Kennedy, 2001).
Chromatographic Techniques in Drug Analysis
The development and refinement of chromatographic techniques, such as hydrophilic interaction chromatography (HILIC), are essential for analyzing polar, weakly acidic, or basic samples, including various drugs and metabolites. This research area helps in understanding the pharmacokinetics and metabolism of complex molecules, contributing to the development of new drugs and the improvement of existing ones (Jandera, 2011).
Antidepressant Effects of NMDA Receptor Antagonists
NMDA (N-methyl-D-aspartate) receptor antagonists, like ketamine, have shown potential antidepressant effects, indicating a new direction for treating mood disorders. This line of research involves understanding the drug's pharmacokinetics, pharmacodynamics, and its interaction with various receptors in the brain. It highlights the importance of exploring novel mechanisms of action for psychiatric medications (Peltoniemi et al., 2016).
AMPA Receptor Agonists for Depression Treatment
Research into AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor agonists has been encouraged as a promising area for developing new antidepressants. These studies aim to identify compounds that can offer rapid-onset antidepressant effects with minimal side effects, similar to the benefits seen with ketamine but potentially with a better side effect profile. This research underscores the ongoing search for innovative treatments for depression and other mood disorders (Yang et al., 2012).
Eigenschaften
IUPAC Name |
N-(2-amino-1-cyclohexylethyl)-2-(1-methylindol-2-yl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O.ClH/c1-22-16(11-15-9-5-6-10-18(15)22)12-19(23)21-17(13-20)14-7-3-2-4-8-14;/h5-6,9-11,14,17H,2-4,7-8,12-13,20H2,1H3,(H,21,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAFMCMALTUADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CC(=O)NC(CN)C3CCCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2781942.png)


![5-[(3-chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B2781948.png)


![3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(4-nitrophenyl)sulfanyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2781951.png)
![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-butyric acid](/img/structure/B2781952.png)



![5-(1-benzofuran-2-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2781957.png)
